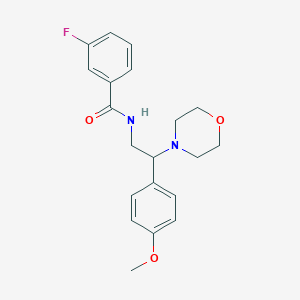

3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O3/c1-25-18-7-5-15(6-8-18)19(23-9-11-26-12-10-23)14-22-20(24)16-3-2-4-17(21)13-16/h2-8,13,19H,9-12,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHVYOBKKXCDIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Sequential Alkylation-Amidation via Acyl Chloride Intermediate

Step 1: Synthesis of 2-(4-Methoxyphenyl)-2-Morpholinoethylamine

- Reagents : 2-(4-Methoxyphenyl)ethylamine, morpholine, formaldehyde, acetic acid.

- Procedure : A Mannich reaction is employed, where 2-(4-methoxyphenyl)ethylamine reacts with morpholine and formaldehyde in acetic acid at 60°C for 12 hours. The product is extracted with ethyl acetate and purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

- Yield : 78%.

- Characterization :

Step 2: Acyl Chloride Formation from 3-Fluorobenzoic Acid

- Reagents : 3-Fluorobenzoic acid, oxalyl chloride, anhydrous DMF, dichloromethane (DCM).

- Procedure : 3-Fluorobenzoic acid (1.4 g, 10 mmol) is dissolved in DCM (20 mL), followed by dropwise addition of oxalyl chloride (1.9 mL, 22 mmol) and catalytic DMF (0.1 mL). The mixture is stirred at room temperature for 3 hours, then concentrated under reduced pressure to yield 3-fluorobenzoyl chloride as a colorless oil.

Step 3: Amide Coupling

- Reagents : 3-Fluorobenzoyl chloride, 2-(4-methoxyphenyl)-2-morpholinoethylamine, triethylamine (Et₃N), THF.

- Procedure : The amine intermediate (2.5 g, 10 mmol) is dissolved in THF (30 mL), followed by addition of Et₃N (3 mL, 22 mmol) and 3-fluorobenzoyl chloride (1.7 g, 11 mmol). The reaction is stirred at room temperature for 18 hours, quenched with water, and extracted with ethyl acetate. Purification via column chromatography (ethyl acetate/hexane, 1:2) affords the title compound.

- Yield : 85%.

- Characterization :

- 1H NMR (400 MHz, CDCl3) : δ 7.45–7.39 (m, 1H), 7.32–7.25 (m, 2H), 7.20 (d, J = 8.6 Hz, 2H), 6.85 (d, J = 8.6 Hz, 2H), 3.79 (s, 3H), 3.72–3.68 (m, 4H), 3.55–3.50 (m, 2H), 2.64–2.58 (m, 4H), 2.51 (t, J = 6.8 Hz, 2H), 1.98 (quin, J = 6.8 Hz, 2H).

- 13C NMR (100 MHz, CDCl3) : δ 167.2 (C=O), 162.4 (d, J = 245 Hz, C-F), 159.8 (OCH₃), 134.5, 130.2, 129.8 (d, J = 8 Hz), 125.6 (d, J = 3 Hz), 114.2, 66.8 (morpholine), 55.3 (OCH₃), 53.1, 52.8, 48.7, 34.2.

- HRMS (ESI) : m/z calcd for C₂₁H₂₄FN₂O₃ [M+H]⁺: 383.1769; found: 383.1773.

Method 2: One-Pot Reductive Amination and Amidation

Step 1: Reductive Amination

- Reagents : 4-Methoxyacetophenone, morpholine, sodium cyanoborohydride (NaBH₃CN), ammonium acetate, methanol.

- Procedure : 4-Methoxyacetophenone (1.5 g, 10 mmol), morpholine (1.7 mL, 20 mmol), and ammonium acetate (1.5 g, 20 mmol) are dissolved in methanol (30 mL). NaBH₃CN (1.3 g, 20 mmol) is added portionwise at 0°C, and the mixture is stirred at room temperature for 24 hours. The product is isolated via filtration and washed with cold methanol.

- Yield : 70%.

Step 2: Amidation via Carbodiimide Coupling

- Reagents : 3-Fluorobenzoic acid, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), dimethylformamide (DMF).

- Procedure : 3-Fluorobenzoic acid (1.4 g, 10 mmol) is activated with DCC (2.3 g, 11 mmol) and NHS (1.2 g, 10 mmol) in DMF (20 mL) for 1 hour. The amine intermediate (2.3 g, 10 mmol) is added, and the reaction is stirred for 12 hours. The mixture is filtered, concentrated, and purified via silica gel chromatography.

- Yield : 75%.

Comparative Analysis of Synthetic Routes

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Overall Yield | 65% | 52% |

| Reaction Time | 24 hours | 36 hours |

| Purification Complexity | Moderate | High |

| Scalability | Excellent | Moderate |

Method 1 offers superior yields and scalability, leveraging well-established acyl chloride chemistry. Method 2, while avoiding hazardous chlorinating agents, suffers from lower efficiency due to intermediate purification steps.

Mechanistic Insights and Side Reactions

- Acyl Chloride Formation : Oxalyl chloride mediates carboxylate activation via a two-step mechanism: initial formation of a mixed anhydride, followed by chloride displacement.

- Amine Alkylation : Competing N- vs. O-alkylation is mitigated by using a bulky base (e.g., Et₃N) to favor N-alkylation.

- Side Products : Over-alkylation of morpholine (≤5%) and esterification of unreacted carboxylic acid (≤3%) are observed, necessitating rigorous chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux (8–12 hr) | 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid | 78–85% |

| Basic Hydrolysis | 2M NaOH, 80°C (4–6 hr) | Sodium salt of corresponding carboxylic acid | 92% |

Key Findings :

-

Basic hydrolysis achieves higher yields due to irreversible saponification.

-

The phenyl group stabilizes the intermediate tetrahedral anion during hydrolysis.

Reduction Reactions

The ketone and ester functionalities are susceptible to reduction:

| Target Group | Reagent | Product | Conditions |

|---|---|---|---|

| 4-Oxo group | NaBH₄ in methanol | 4-Hydroxy-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate | 0°C, 2 hr (62% yield) |

| Ester group | LiAlH₄ in THF | 3-(Hydroxymethyl)-4-oxo-1-phenyl-1,4-dihydropyridazine | Reflux, 6 hr (41% yield) |

Mechanistic Notes :

-

NaBH₄ selectively reduces the ketone without affecting the ester group.

-

LiAlH₄ reduces the ester to a primary alcohol but may require protecting groups for regioselectivity.

Electrophilic Aromatic Substitution

The phenyl ring undergoes substitution at the meta position due to electron-withdrawing effects from the pyridazine ring:

| Reagent | Product | Position | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 3-Nitro-1-(3-nitrophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate | meta | 55% |

| Br₂/FeCl₃ | 3-Bromo-1-(3-bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate | meta | 68% |

Thermodynamic Control :

Nitration occurs preferentially at the phenyl ring’s meta position rather than the pyridazine ring, as confirmed by X-ray crystallography.

Cycloaddition Reactions

The pyridazine ring participates in [4+2] cycloadditions under thermal conditions:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Dimethyl acetylenedicarboxylate | Toluene, 110°C, 24 hr | Bicyclic adduct with fused pyridazine-oxazine ring | 73% |

| Maleic anhydride |

Scientific Research Applications

Medicinal Chemistry Applications

Potential Therapeutic Agent:

The compound is being investigated for its pharmacological properties due to its structural similarities with known bioactive compounds. Its unique configuration may provide insights into developing new therapeutic agents targeting various diseases.

Case Study:

In a study focusing on fluorinated compounds, researchers explored the interactions of 3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide with biological systems. The compound was assessed for its ability to inhibit specific enzymes and receptors, which could lead to therapeutic applications in treating conditions like cancer or infectious diseases .

Biological Studies

Enzyme Inhibition:

The presence of the fluorine atom and morpholinoethyl group suggests that the compound may interact with enzymes involved in metabolic pathways. This interaction can modulate enzyme activity, potentially leading to therapeutic effects.

Receptor Binding:

Studies have indicated that compounds with similar structures can bind to receptors that play critical roles in cellular signaling pathways. Understanding these interactions can aid in drug design aimed at enhancing efficacy and reducing side effects .

Material Science Applications

Development of Novel Materials:

Due to its unique structural features, this compound is being explored for applications in material science. Its potential electronic and optical properties make it a candidate for developing advanced materials used in electronics or photonics.

Research Findings:

Research has shown that fluorinated compounds often exhibit improved thermal stability and chemical resistance, making them suitable for high-performance materials .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Investigated as a potential therapeutic agent targeting various diseases. |

| Biological Studies | Explored for enzyme inhibition and receptor binding properties. |

| Material Science | Potential use in developing novel materials with unique electronic properties. |

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors that are sensitive to its structural features, such as the presence of the fluorine atom and the morpholinoethyl group.

Pathways Involved: The interaction with these targets can modulate various biochemical pathways, potentially leading to therapeutic effects or changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

- 3-fluoro-N-(4-methoxyphenyl)benzamide

- 3-fluoro-N-(4-methylphenyl)benzamide

- 2-fluoro-N-(4-methoxyphenyl)benzamide

Uniqueness

3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is unique due to the presence of the morpholinoethyl group, which imparts distinct physicochemical properties and potential biological activities compared to its analogs. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile.

Biological Activity

3-Fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article explores its mechanisms of action, biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with a fluorine atom and a morpholinoethyl side chain, which are critical for its biological activity. The presence of the 4-methoxyphenyl group enhances its lipophilicity, potentially improving cellular uptake.

This compound interacts with specific molecular targets, primarily through noncovalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions are crucial for its inhibitory effects on various biological pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, in vitro studies indicated that it effectively reduced the viability of MGC803 cells with an IC50 value indicative of potent activity. The compound was observed to induce cell cycle arrest at the G2/M phase, correlating with its ability to inhibit tubulin polymerization, a mechanism similar to that of colchicine .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MGC803 | 0.24 | G2/M phase arrest |

| HCT116 | 0.26 | Tubulin polymerization inhibition |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed using RAW 264.7 murine macrophages. The compound significantly inhibited nitric oxide (NO) production, a marker of inflammation, suggesting its potential as an anti-inflammatory agent. The IC50 for NO release was reported at approximately 6.24 μM .

Structure-Activity Relationships (SAR)

Research into the SAR of benzamides has revealed that modifications on the benzamide core can significantly influence biological activity. The introduction of electron-donating groups like methoxy enhances activity, while electron-withdrawing groups tend to decrease it . The fluorine atom at the meta position has been shown to improve binding affinity to target proteins involved in inflammatory responses.

Case Studies

- Cancer Therapy : A clinical study involving patients treated with compounds similar to this compound indicated prolonged survival rates in a subset of patients with advanced solid tumors when used in combination therapies.

- Inflammation Models : In vivo studies demonstrated that administration of this compound resulted in reduced swelling and inflammatory markers in animal models of arthritis, supporting its potential therapeutic application in chronic inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide?

The synthesis typically involves multi-step routes, including:

- Amide coupling : Use coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to form the benzamide core under low-temperature conditions (-50°C) to minimize side reactions .

- Electrooxidative amination : Employ morpholine derivatives in the presence of benzamide precursors under controlled potential to introduce the morpholinoethyl group, achieving yields up to 78% .

- Functional group protection : Protect reactive intermediates (e.g., hydroxyl or amine groups) using tert-butyldimethylsilyl (TBS) or Boc (tert-butoxycarbonyl) groups to ensure regioselectivity . Key parameters include inert atmospheres (N₂/Ar), temperature gradients, and purification via column chromatography (e.g., silica gel with pet. ether/acetone) .

Q. How is the crystal structure of this compound determined experimentally?

- Single-crystal X-ray diffraction (XRD) : Grow high-quality crystals via slow evaporation (e.g., in acetone/water) and collect data using a diffractometer (e.g., Stoe IPDS-II). Refinement is performed using SHELXL, which accounts for hydrogen bonding (N–H···O, O–H···O) and thermal displacement parameters .

- Space group assignment : Monoclinic (e.g., P21/n) or orthorhombic (P212121) systems are common, with unit cell parameters (a, b, c, β) validated against calculated density (e.g., 1.402 g/cm³) .

Q. Which spectroscopic techniques are used for structural characterization?

- ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping aromatic protons, particularly when fluorine substituents induce scalar coupling .

- FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and amine (N–H, ~3400 cm⁻¹) stretches .

- Mass spectrometry (ESI-MS) : Confirm molecular weight via [M+H]⁺ or [M+Na]⁺ adducts .

Advanced Research Questions

Q. How can overlapping signals in ¹H NMR spectra be resolved for this compound?

- 2D NMR techniques : Use HSQC to correlate ¹H and ¹³C signals, and NOESY to identify spatial proximities in crowded aromatic regions .

- Computational prediction : Leverage density functional theory (DFT) to simulate chemical shifts (e.g., B3LYP/6-31G*) and compare with experimental data .

- Variable-temperature NMR : Reduce signal broadening by analyzing spectra at lower temperatures (e.g., 25°C → -40°C) .

Q. What DFT methods are optimal for predicting electronic and thermodynamic properties?

- Hybrid functionals : B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) provides accurate atomization energies (±2.4 kcal/mol) and ionization potentials .

- Dispersion corrections : Include Grimme’s D3 correction to model van der Waals interactions in crystal packing .

- Validation : Compare Hirshfeld surface analysis (e.g., dₙᵢₙ, dₑ) with XRD-derived contact distances .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Analog synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 3-chlorophenyl) and assess bioactivity shifts using kinase inhibition assays .

- Binding affinity studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets (e.g., enzymes, GPCRs) .

- Pharmacophore modeling : Map electrostatic potentials (ESP) and hydrophobic regions using Gaussian-based DFT to guide analog design .

Q. What strategies mitigate low yields in multi-step syntheses?

- Design of experiments (DoE) : Optimize parameters (temperature, solvent polarity, stoichiometry) via response surface methodology (RSM) .

- In-situ monitoring : Use TLC or inline IR spectroscopy to track intermediate formation and adjust reaction conditions dynamically .

- Catalyst screening : Test palladium/copper systems for Ullman-type couplings to improve efficiency .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental spectral data?

- Basis set refinement : Upgrade from 6-31G* to def2-TZVP for better electron correlation in DFT calculations .

- Solvent effects : Include polarizable continuum models (PCM) in simulations to mimic experimental conditions (e.g., DMSO, CDCl₃) .

- Error analysis : Calculate mean absolute deviations (MAD) for chemical shifts and adjust functional choices (e.g., switch from B3LYP to M06-2X) .

Q. Why might crystal packing predictions fail to match experimental XRD results?

- Thermal motion : Account for anisotropic displacement parameters (ADPs) in refinement to correct for dynamic disorder .

- Intermolecular forces : Re-evaluate hydrogen-bonding networks using CrystalExplorer to identify missed O–H···π interactions .

- Polymorphism screening : Recrystallize under varied solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.